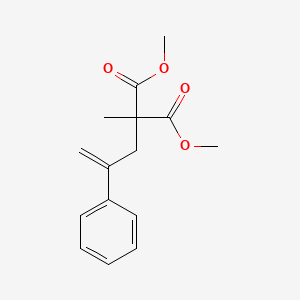
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester is an organic compound with a complex structure that includes a propanedioic acid backbone, a phenyl group, and a propenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The phenyl and propenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of solid acid catalysts to enhance reaction rates and yields. The choice of solvents, temperature control, and purification steps are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl or propenyl derivatives.
Aplicaciones Científicas De Investigación
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism by which propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenyl and propenyl groups may enhance its binding affinity and specificity for certain biological targets, leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the phenyl and propenyl groups, resulting in different reactivity and applications.
Propanedioic acid, methyl(2-phenyl)-, dimethyl ester: Contains a phenyl group but lacks the propenyl group, affecting its chemical behavior and uses.
Propanedioic acid, methyl(2-propenyl)-, dimethyl ester: Contains a propenyl group but lacks the phenyl group, leading to distinct properties and applications.
Uniqueness
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester is unique due to the presence of both phenyl and propenyl groups, which confer specific reactivity and potential applications in various fields. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
313708-71-3 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
dimethyl 2-methyl-2-(2-phenylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-11(12-8-6-5-7-9-12)10-15(2,13(16)18-3)14(17)19-4/h5-9H,1,10H2,2-4H3 |
Clave InChI |
CVEWSSDADCNCAW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)

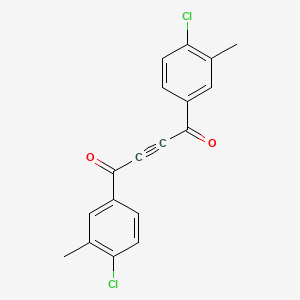
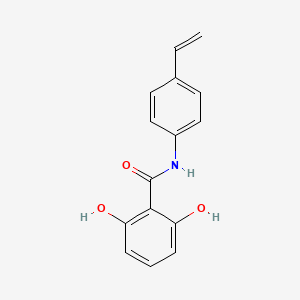
![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
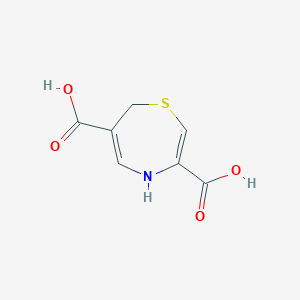
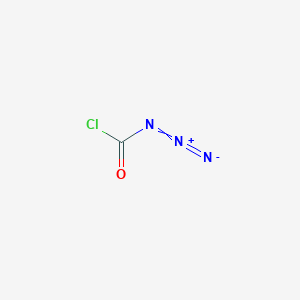
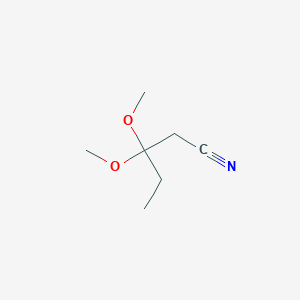

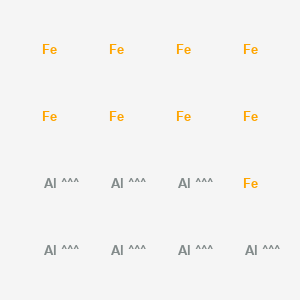
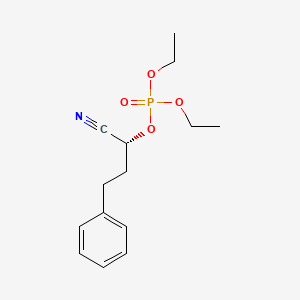
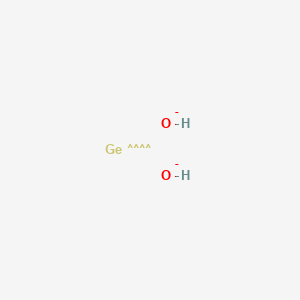
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)
